molecular formula C10H10Cl2N2O3S B13934117 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one

Cat. No.: B13934117
M. Wt: 309.17 g/mol
InChI Key: WDTKKUCPWKYCON-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one is unique due to its specific combination of the dichlorophenyl and sulfonyl groups attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H10Cl2N2O3S

Molecular Weight

309.17 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O3S/c11-7-2-1-3-8(12)10(7)18(16,17)14-5-4-13-9(15)6-14/h1-3H,4-6H2,(H,13,15)

InChI Key

WDTKKUCPWKYCON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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